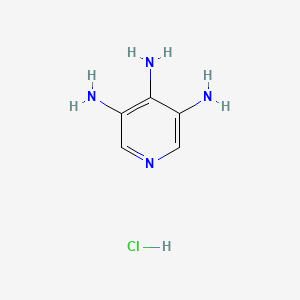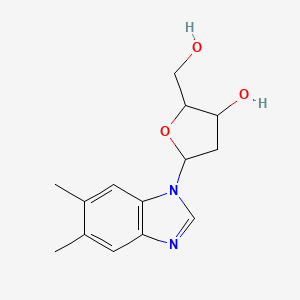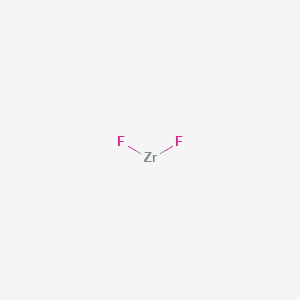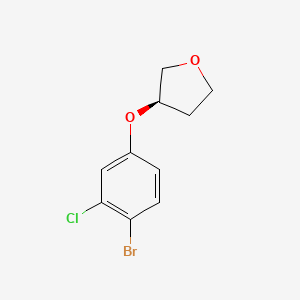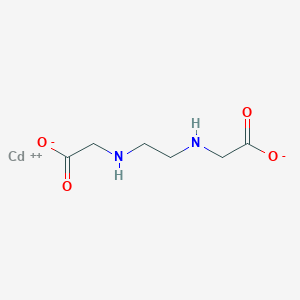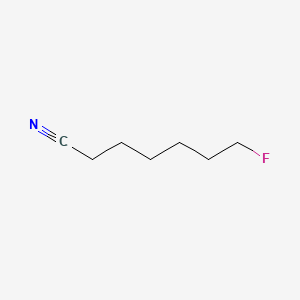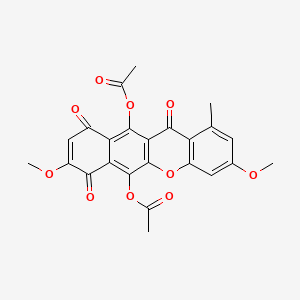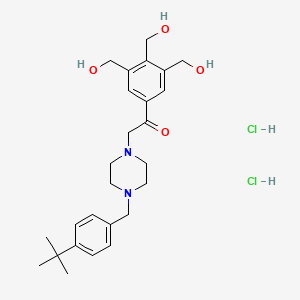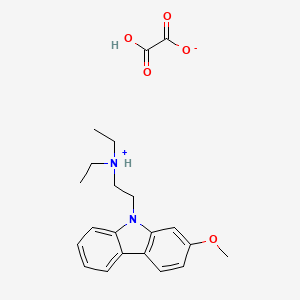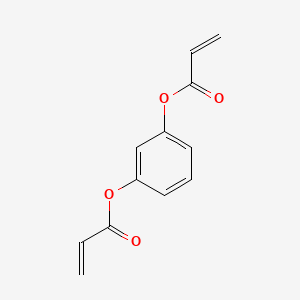
1,3-Phenylenediacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Phenylenediacrylate is an organic compound characterized by the presence of two acrylate groups attached to a benzene ring at the 1 and 3 positions. This compound is known for its versatility in various chemical reactions and its applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Phenylenediacrylate can be synthesized through the reaction of 1,3-dihydroxybenzene (resorcinol) with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1,3-Phenylenediacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo photo-polymerization and thermal polymerization to form cross-linked polymers.
Cyclopolymerization: This reaction leads to the formation of ladder-type polymers with high inherent viscosity.
Common Reagents and Conditions:
Photo-polymerization: High-pressure mercury lamps and solvents like THF are commonly used.
Thermal Polymerization: Radical initiators are employed to facilitate the reaction.
Major Products:
Cross-linked Polymers: Formed through photo-polymerization.
Ladder-type Polymers: Result from cyclopolymerization.
Scientific Research Applications
1,3-Phenylenediacrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Phenylenediacrylate primarily involves its ability to undergo polymerization reactions. The double bonds in the acrylate groups react under the influence of light or heat, leading to the formation of polymers. The molecular targets include the vinyl groups, which participate in the polymerization process .
Comparison with Similar Compounds
- o-Phenylenediacrylate
- p-Phenylenediacrylate
- 1,3-Phenylenediacetic Acid
Comparison: 1,3-Phenylenediacrylate is unique due to its specific positioning of acrylate groups, which influences its reactivity and the types of polymers it forms. Compared to its ortho and para counterparts, it exhibits different polymerization behaviors and product structures .
Properties
CAS No. |
35289-72-6 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
(3-prop-2-enoyloxyphenyl) prop-2-enoate |
InChI |
InChI=1S/C12H10O4/c1-3-11(13)15-9-6-5-7-10(8-9)16-12(14)4-2/h3-8H,1-2H2 |
InChI Key |
YLCILCNDLBSOIO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1=CC(=CC=C1)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenesulfonic acid, 4-[[4-[(2-hydroxy-1-naphthalenyl)azo]phenyl]azo]-](/img/structure/B13732015.png)
![8-[5-(6,7-dihydro-6-methyl-2,4-diphenyl-5H-1-benzopyran-8-yl)penta-2,4-dienylidene]-5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl-1-benzopyrylium perchlorate](/img/structure/B13732036.png)

